molecular formula C15H10N2O6 B2921202 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole CAS No. 306732-20-7

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole

Cat. No.: B2921202
CAS No.: 306732-20-7
M. Wt: 314.253
InChI Key: MLIIONPKEBHBFW-LZYBPNLTSA-N
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Description

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a benzodioxole core with a nitrobenzoyl group and an oxime moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. This is followed by the introduction of the nitrobenzoyl group and the formation of the oxime moiety. Common reagents used in these steps include nitrobenzoyl chloride, hydroxylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxime moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-({[(4-Methylbenzoyl)oxy]imino}methyl)-1,3-benzodioxole
  • 5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-1,3-benzodioxole
  • 5-({[(4-Fluorobenzoyl)oxy]imino}methyl)-1,3-benzodioxole

Uniqueness

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound particularly interesting for studies involving oxidative stress and redox biology.

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-15(11-2-4-12(5-3-11)17(19)20)23-16-8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIONPKEBHBFW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319840
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306732-20-7
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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